molecular formula C7H8N4 B13594576 Pyridine, 4-(2-azidoethyl)- CAS No. 117377-80-7

Pyridine, 4-(2-azidoethyl)-

Cat. No.: B13594576
CAS No.: 117377-80-7
M. Wt: 148.17 g/mol
InChI Key: FXJZRDQREHTBKN-UHFFFAOYSA-N
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Description

Pyridine, 4-(2-azidoethyl)- is a chemical compound with the molecular formula C7H8N4 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(2-azidoethyl)- typically involves the introduction of an azido group (-N3) to the pyridine ring. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative reacts with sodium azide (NaN3) under suitable conditions. For instance, 4-(2-bromoethyl)pyridine can be treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield Pyridine, 4-(2-azidoethyl)- .

Industrial Production Methods: Industrial production of Pyridine, 4-(2-azidoethyl)- may involve continuous flow processes to ensure safety and efficiency, given the potentially hazardous nature of azides. The use of automated systems and controlled environments helps in scaling up the production while minimizing risks.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 4-(2-azidoethyl)- undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Substitution: The azido group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Cycloaddition: Alkynes, copper(I) catalysts.

    Substitution: Various nucleophiles like amines or thiols.

Major Products:

    Reduction: 4-(2-aminoethyl)pyridine.

    Cycloaddition: 1,2,3-triazole derivatives.

    Substitution: Corresponding substituted pyridine derivatives.

Scientific Research Applications

Pyridine, 4-(2-azidoethyl)- has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Pyridine derivatives are investigated for their therapeutic potential in treating various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pyridine, 4-(2-azidoethyl)- largely depends on its chemical reactivity. The azido group can undergo various transformations, leading to the formation of reactive intermediates like nitrenes. These intermediates can interact with biological molecules, potentially leading to biological effects. The exact molecular targets and pathways involved can vary based on the specific application and derivative used.

Comparison with Similar Compounds

Pyridine, 4-(2-azidoethyl)- can be compared with other azido-substituted pyridine derivatives:

  • Pyridine, 2-(2-azidoethyl)-
  • Pyridine, 3-(2-azidoethyl)-
  • Pyridine, 4-(2-azidomethyl)-

Uniqueness: Pyridine, 4-(2-azidoethyl)- is unique due to the position of the azido group, which can influence its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the biological and chemical properties of the compound.

Properties

CAS No.

117377-80-7

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

4-(2-azidoethyl)pyridine

InChI

InChI=1S/C7H8N4/c8-11-10-6-3-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2

InChI Key

FXJZRDQREHTBKN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCN=[N+]=[N-]

Origin of Product

United States

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